Product packaging for Methyl 1-methylcyclobutane-1-carboxylate(Cat. No.:CAS No. 75621-39-5)

Methyl 1-methylcyclobutane-1-carboxylate

Cat. No.: B1603747
CAS No.: 75621-39-5
M. Wt: 128.17 g/mol
InChI Key: HWHPNCYVVJDMOE-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Scaffolds in Contemporary Organic Synthesis and Drug Discovery

The cyclobutane ring, a four-membered carbocycle, has emerged as an increasingly valuable motif in the fields of organic synthesis and medicinal chemistry. bldpharm.com Historically considered a synthetic curiosity due to its inherent ring strain, the cyclobutane scaffold is now recognized for the unique structural and conformational properties it imparts to a molecule. bldpharm.comsigmaaldrich.com This has led to its growing application in the design of complex molecular architectures and pharmacologically active compounds. sigmaaldrich.comresearchgate.netresearchgate.net

One of the most compelling reasons for the increased use of cyclobutanes in drug discovery is their role as bioisosteres. nih.gov A bioisostere is a chemical substituent or group that can be interchanged with another group to create a new compound with similar biological properties. The three-dimensional and puckered nature of the cyclobutane ring allows it to mimic other common chemical groups, such as phenyl rings or gem-dimethyl groups, while introducing favorable changes to a molecule's physicochemical properties. eurekaselect.com For instance, replacing a planar aromatic ring with a non-planar cyclobutane can improve solubility and metabolic stability, crucial parameters in drug design. youtube.com

The conformational rigidity of the cyclobutane scaffold is another of its key attributes. acs.org Unlike more flexible alkyl chains, the cyclobutane ring restricts the number of possible conformations a molecule can adopt. acs.org This pre-organization can lead to a more favorable binding entropy when the molecule interacts with a biological target, potentially increasing its potency and selectivity. eurekaselect.com The defined spatial arrangement of substituents on a cyclobutane ring can also be used to orient key pharmacophoric elements in a precise manner, optimizing their interaction with a receptor or enzyme active site. bldpharm.com

Furthermore, the inherent ring strain of cyclobutanes makes them valuable synthetic intermediates. sigmaaldrich.comyoutube.com This strain can be harnessed to drive a variety of chemical transformations, including ring-opening reactions, ring expansions, and rearrangements, providing access to a diverse range of more complex molecular structures that would be challenging to synthesize through other means. sigmaaldrich.comyoutube.com The development of new synthetic methodologies has made the incorporation of the cyclobutane motif into molecules more accessible, further fueling its exploration in chemical research. nih.gov

Overview of the Current Research Landscape Surrounding Methyl 1-Methylcyclobutane-1-carboxylate and its Key Analogues

While the broader class of cyclobutane-containing molecules has seen extensive investigation, the specific compound this compound serves as a fundamental building block. Its research landscape is best understood by examining its own properties and the studies conducted on its immediate analogues, such as 1-methylcyclobutane-1-carboxylic acid and other substituted cyclobutane carboxylates.

This compound is a relatively simple ester. Its primary role in the research landscape appears to be that of a synthetic precursor or a reference compound for analytical studies. Basic information about this compound has been cataloged, but it is not typically the end target of extensive biological investigation itself.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC7H12O2 nih.gov
Molecular Weight128.17 g/mol nih.gov
IUPAC NameThis compound nih.gov
CAS Number75621-39-5 nih.gov

The synthesis of this compound can be achieved through the methylation of the enolate of methyl cyclobutanecarboxylate (B8599542). This process typically involves a strong base to deprotonate the alpha-carbon, followed by the addition of an electrophilic methyl source like methyl iodide.

Key analogues that are subjects of active research include:

1-Methylcyclobutane-1-carboxylic acid: This carboxylic acid is a direct synthetic precursor to the methyl ester and is also studied for its own potential biological activities.

Other esters of 1-methylcyclobutane-1-carboxylic acid: Different ester groups can be used to modulate properties like lipophilicity and hydrolysis rates.

Cyclobutane amino acids: The incorporation of an amino group onto the cyclobutane scaffold, often at the 1-position along with a carboxylic acid, creates constrained amino acid analogues that are of great interest in peptide and protein research.

The research on these analogues often revolves around their potential to act as bioisosteres for other chemical groups in known biologically active molecules. By replacing a part of a known drug with a 1-methylcyclobutane-1-carboxylyl moiety, medicinal chemists can explore new chemical space and potentially develop new drug candidates with improved properties.

Research Focus on Key Analogues of this compound
AnalogueArea of Research InterestPotential Application
1-Methylcyclobutane-1-carboxylic acidBioisosteric replacement, synthetic building blockModification of known bioactive molecules
Substituted Cyclobutane Carboxylic AcidsConformational analysis, medicinal chemistryDevelopment of conformationally restricted drugs
Cyclobutane Amino AcidsPeptidomimetics, protein structureDesign of novel peptides with enhanced stability and activity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B1603747 Methyl 1-methylcyclobutane-1-carboxylate CAS No. 75621-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(4-3-5-7)6(8)9-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHPNCYVVJDMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602823
Record name Methyl 1-methylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75621-39-5
Record name Methyl 1-methylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 1 Methylcyclobutane 1 Carboxylate and Substituted Derivatives

Strategies for Cyclobutane (B1203170) Ring Construction

The inherent ring strain of cyclobutanes presents a significant synthetic challenge. nih.govmdpi.com Over the years, chemists have developed several powerful methods to overcome this hurdle, ranging from the cyclization of linear precursors to cycloaddition reactions and the use of highly strained intermediates.

Intramolecular cyclization of acyclic precursors is a fundamental approach to forming cyclic systems, including the cyclobutane ring. These reactions rely on bringing two reactive ends of a linear molecule into proximity to form a carbon-carbon bond.

One classical method is the Thorpe-Ziegler reaction , which involves the intramolecular cyclization of α,ω-dinitriles in the presence of a base. slideshare.netresearchgate.netwikipedia.org The reaction proceeds through the formation of a cyclic imino compound, which upon hydrolysis, yields a cyclic ketone. slideshare.netresearchgate.netwikipedia.orgbuchler-gmbh.com This ketone can then be further functionalized to introduce the desired methyl and carboxylate groups.

Another powerful intramolecular cyclization is the Dieckmann condensation . wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the base-catalyzed intramolecular condensation of a diester to form a β-keto ester. wikipedia.orgorganic-chemistry.orglibretexts.org For the synthesis of cyclobutane derivatives, a 1,6-diester would be required to form the five-membered ring precursor to the desired β-keto ester, which is not directly applicable to forming a four-membered ring. However, variations and related malonic ester syntheses are highly relevant. For instance, the reaction of trimethylene dibromide with diethyl malonate is a long-established method for producing diethyl cyclobutane-1,1-dicarboxylate. acs.orgorgsyn.org This intermediate is pivotal, as it can be hydrolyzed and decarboxylated to yield cyclobutanecarboxylic acid. acs.org Yields for this condensation have historically been low, around 25%, but procedural modifications have been developed to achieve yields as high as 60%. acs.org

Cyclization Method Precursor Type Intermediate/Product Key Features
Thorpe-Ziegler Reactionα,ω-dinitrileCyclic imino compound -> Cyclic ketoneBase-catalyzed; suitable for ring formation. slideshare.netresearchgate.netwikipedia.org
Dieckmann CondensationDiesterβ-keto esterBase-catalyzed; effective for 5- and 6-membered rings. wikipedia.orgorganic-chemistry.org
Malonic Ester SynthesisDihaloalkane + Malonic esterCyclic diesterA key route to cyclobutane-1,1-dicarboxylic esters. acs.orgorgsyn.org

Formal [2+2] cycloaddition reactions are among the most powerful and widely used methods for constructing cyclobutane rings. mdpi.comnih.govharvard.edu These reactions involve the union of two two-carbon units, typically from alkenes or similar π-systems, to directly form the four-membered ring. slideshare.net

Photochemical [2+2] cycloadditions are a classic example, where the excitation of an alkene to its triplet state allows it to react with another ground-state alkene to form a cyclobutane ring. slideshare.netacs.org These reactions can be performed both inter- and intramolecularly and are particularly effective for the synthesis of complex, polycyclic systems containing cyclobutane moieties. harvard.eduacs.org The regioselectivity and stereoselectivity of these reactions can often be controlled by the nature of the substrates and the reaction conditions. organic-chemistry.org

Transition metal-catalyzed [2+2] cycloadditions offer an alternative to photochemical methods, often proceeding under milder conditions and with different selectivity. nih.gov Catalysts based on ruthenium, for example, can facilitate the [2+2] cycloaddition of enones with visible light. organic-chemistry.org Lewis acid-promoted [2+2] cycloadditions of allenoates with terminal alkenes have also been developed as a robust method for synthesizing 1,3-substituted cyclobutanes. organic-chemistry.orgnih.govresearchgate.net

The reaction of ketenes with alkenes is another highly effective method for constructing cyclobutane rings, specifically leading to cyclobutanone (B123998) derivatives. harvard.edu These reactions are often highly regio- and stereoselective. nih.gov

[2+2] Cycloaddition Type Reactants Catalyst/Conditions Typical Product
PhotochemicalTwo alkenesUV lightSubstituted cyclobutane
Transition Metal-CatalyzedEnone + AlkeneRu(bpy)₃(PF₆)₂ / visible lightSubstituted cyclobutane
Lewis Acid-PromotedAllenoate + AlkeneLewis Acid1,3-substituted cyclobutane
Ketene CycloadditionKetene + AlkeneThermalCyclobutanone derivative

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile intermediates for the synthesis of functionalized cyclobutanes. wikipedia.orgpitt.edu Their high degree of ring strain (estimated at 63.9 kcal/mol) makes them susceptible to ring-opening reactions, providing a pathway to substituted cyclobutane structures that can be difficult to access through other means. wikipedia.org

The synthesis of BCBs can be achieved through various routes, including the intramolecular Wurtz coupling of 1-bromo-3-chlorocyclobutane. wikipedia.org Once formed, BCBs can react with a range of nucleophiles and electrophiles. chemrxiv.org The ring-opening of BCBs represents a straightforward and efficient strategy for the synthesis of polyfunctionalized cyclobutanes. nih.gov For example, Lewis acid-catalyzed carbofunctionalization of bicyclobutanes has been shown to produce functionalized cyclobutanes with high diastereoselectivity. researchgate.net These ring-opening reactions provide a reliable method for creating polysubstituted cyclobutanes, which are valuable scaffolds in medicinal chemistry. nih.gov

Regiospecific Introduction of Methyl and Carboxylate Functionalities

Once the cyclobutane core is established, or concurrently with its formation, the methyl and methyl carboxylate groups must be installed at the same carbon atom.

A common strategy to introduce the carboxylate functionality involves the synthesis of a cyclobutanecarboxylic acid derivative, which is then esterified. As mentioned, the hydrolysis of diethyl cyclobutane-1,1-dicarboxylate, formed from the malonic ester synthesis, is a viable route to cyclobutanecarboxylic acid. acs.orgorgsyn.org

Alternatively, a nitrile group can serve as a precursor to the carboxylic acid. For instance, 1-methylcyclobutane-1-carbonitrile can be synthesized and subsequently hydrolyzed to 1-methylcyclobutanecarboxylic acid. sigmaaldrich.comnih.gov This acid can then be esterified with methanol under standard conditions (e.g., acid catalysis) to yield the target molecule.

Direct esterification can also be achieved. In one documented synthesis, methyl cyclobutanecarboxylate (B8599542) is used as the starting material for the introduction of the methyl group, directly leading to the final ester product. prepchem.com

The introduction of the methyl group onto the same carbon as the carboxylate is a critical step. A direct and efficient method for this transformation is the methylation of a pre-existing ester. A reported synthesis of methyl 1-methylcyclobutane-1-carboxylate starts with methyl cyclobutanecarboxylate. prepchem.com The ester is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate an enolate at the α-position. This enolate is then quenched with an electrophilic methyl source, such as methyl iodide, to install the methyl group, yielding the desired product. prepchem.com

Starting Material Base Methylating Agent Product Yield
Methyl cyclobutanecarboxylateN-isopropylcyclohexylamine / n-butyl lithiumMethyl iodideThis compound11.4 g from 14 g starting material

This approach is advantageous as it builds upon a readily accessible cyclobutane precursor and directly establishes the quaternary center of the target molecule in a single step. The use of a strong, hindered base like LDA is crucial for the efficient deprotonation of the ester α-proton without competing nucleophilic attack at the ester carbonyl.

Stereochemical Control in this compound Synthesis

Achieving stereochemical control is a paramount challenge in the synthesis of substituted cyclobutane systems due to their strained and conformationally dynamic nature. nih.gov Methodologies that govern both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry are crucial for accessing specific, functionally relevant isomers.

Diastereoselective Synthesis of Cyclobutane Carboxylates

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. For cyclobutane carboxylates, this often involves directing the formation of cis or trans isomers.

One notable strategy involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (NaBH₄), which has been shown to be highly cis-selective. In a different approach, a double-alkylation reaction between the dianion of 4-methoxyphenylacetic acid and epichlorohydrin yields a hydroxy acid as a single diastereomer, a result rationalized by the formation of a magnesium chelate that directs the final ring-closing step. nih.govacs.org

Other methods include:

Rhodium(III)-catalyzed reactions between 2-aryl quinazolinones and alkylidenecyclopropanes, which can produce substituted cyclobutanes as a single diastereomer. acs.orgnih.gov

Sulfa-Michael additions to cyclobutene (B1205218) derivatives can proceed with high diastereoselectivity (up to >95:5 dr) using simple catalysts like DBU. rsc.orgnih.gov

[2+2] Photocycloaddition reactions , a cornerstone of cyclobutane synthesis, can exhibit diastereocontrol influenced by substituents on the olefin precursors. nih.govacs.org

The table below summarizes the diastereoselectivity achieved in various synthetic approaches to cyclobutane derivatives.

Reaction TypeReactantsCatalyst/ReagentDiastereomeric Ratio (dr)
Sulfa-Michael AdditionThiophenols + Cyclobutene Esters/AmidesDBUUp to >95:5
Cascade ReactionCinnamyl Alcohols + Allyl AcetatesIridium Complex / PhotosensitizerUp to 12:1
Dearomative [2+2] PhotocycloadditionHeteroarenes + StyrenesLewis Acid with Chiral Ligand>20:1
Homoconjugate AdditionBicyclobutanes + Grignard ReagentsCopper Catalyst7:1 to 14:1

Enantioselective Approaches to Chiral Cyclobutane Systems

Enantioselective synthesis is critical for producing optically active cyclobutane derivatives, which is essential for pharmaceutical applications. nih.gov Key strategies include visible-light-induced asymmetric [2+2] cycloadditions and metal-catalyzed cascade reactions. chemistryviews.orgacs.org

A powerful method involves a cascade reaction combining an iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition. nih.govacs.org This approach, using a chiral phosphoramidite-based ligand, produces a wide range of chiral cyclobutanes in good yields with excellent diastereo- and enantioselectivities (up to >99% ee). nih.govchemistryviews.org Another innovative strategy is the Lewis acid-catalyzed dearomative [2+2] photocycloaddition of heteroarenes like indoles and benzofurans with alkenes, which delivers cyclobutane-fused products with exceptional enantiomeric excess (>99% ee). nih.gov

Further enantioselective methods include:

Rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition, which creates densely functionalized, enantiomerically enriched cyclobutanes. nih.gov

Organocatalysis , using chiral cinchona-based squaramide catalysts in sulfa-Michael additions to cyclobutenes, has achieved high yields and enantioselectivity (er up to 99.7:0.3). rsc.orgnih.gov

Desymmetrizing C(sp³)–H amidation of azine-linked cyclobutanes using a Cp*Rh(III) complex with a chiral carboxylic acid affords enantioenriched cis-configured amido-cyclobutane scaffolds. chemrxiv.org

The following table highlights the enantioselectivity of various modern synthetic methods.

MethodCatalyst SystemEnantiomeric Excess (ee) / Ratio (er)
Cascade Allylic Etherification/[2+2] PhotocycloadditionIridium / Chiral Phosphoramidite Ligand>99% ee
Dearomative [2+2] PhotocycloadditionRare-earth Lewis Acid / Chiral PyBox Ligand>99% ee
Sulfa-Michael AdditionChiral Cinchona Squaramideup to 99.7:0.3 er
Desymmetrizing C-H AmidationCp*Rh(III) / Chiral Carboxylic AcidHigh enantiocontrol

Separation and Characterization of Stereoisomers

Once a mixture of stereoisomers is synthesized, their separation and characterization are essential. Diastereomers, having different physical properties, can often be separated using standard chromatographic techniques like column chromatography or fractional crystallization. google.com

The separation of enantiomers, however, is more challenging as they share identical physical properties in a non-chiral environment. This is typically achieved through chiral chromatography, such as high-performance liquid chromatography (HPLC) using a chiral stationary phase. google.com Alternatively, racemic mixtures can be resolved by converting the enantiomers into diastereomeric salts or derivatives using a chiral resolving agent, separating these diastereomers, and then regenerating the individual enantiomers. mdpi.com

Characterization of stereoisomers relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, though the conformational flexibility of the cyclobutane ring can sometimes lead to complex or "erratic" chemical shifts, making structural elucidation challenging. nih.gov For chiral compounds, optical rotation is a key characteristic, and absolute configuration is definitively determined by single-crystal X-ray crystallography. nih.gov

Innovative Synthetic Pathways and Method Development

The inherent ring strain of cyclobutanes makes their synthesis challenging but also renders them useful as versatile synthetic intermediates. nih.gov Modern research focuses on developing novel, efficient, and selective pathways, with metal catalysis and phase transfer catalysis emerging as powerful tools.

Metal-Catalyzed Syntheses of Cyclobutane Carboxylates

Transition metal catalysis has become an indispensable tool for constructing and functionalizing cyclobutane rings. researchgate.net A variety of metals, including rhodium, palladium, iridium, copper, and gold, have been employed to facilitate unique transformations. chemistryviews.orgnih.govresearchgate.net

Rhodium(III) catalysis has been used to synthesize substituted cyclobutanes through a novel pathway involving C–C bond cleavage of alkylidenecyclopropanes. acs.orgnih.gov Rhodium catalysts are also central to the enantioselective C–H amidation of cyclobutanes. chemrxiv.org

Palladium(II/IV) catalysis , often using an aminoquinoline directing group, enables the direct C–H arylation of cyclobutane rings, providing a powerful method for late-stage functionalization. nih.govacs.org

Iridium catalysis is key to the cascade reactions that combine asymmetric allylic etherification with [2+2] photocycloaddition, yielding chiral cyclobutanes. chemistryviews.org

Copper and Gold catalysis have been shown to control chemodivergent reactions of bicyclo[1.1.0]butane amides, leading to either bicyclo[2.1.1]hexanes or cyclobutenes, respectively, showcasing the subtle control achievable with different metals. researchgate.net

The table below provides an overview of various metal-catalyzed reactions for cyclobutane synthesis.

Metal CatalystReaction TypeKey Features
Rhodium(III)C-C Cleavage / AnnulationForms highly substituted cyclobutanes diastereoselectively. acs.orgnih.gov
Palladium(II/IV)C-H ArylationAllows direct functionalization of the cyclobutane core. nih.govacs.org
Iridium(I)Asymmetric Allylic EtherificationInitiates a cascade for enantioselective [2+2] cycloaddition. chemistryviews.org
Copper(I)Homoconjugate AdditionUsed in sequence with Rh-catalysis for enantioselective synthesis. nih.gov
Gold(I)Chemodivergent ReactionSelectively produces cyclobutenes from bicyclobutane amides. researchgate.net

Phase Transfer Catalysis in Cyclobutane Ring Formation

Phase Transfer Catalysis (PTC) is a valuable technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase transfer catalyst, typically a quaternary ammonium salt or a crown ether, transports a reactive anion from the aqueous phase into the organic phase where it can react with the organic substrate. youtube.com

This methodology is particularly useful for reactions like nucleophilic substitutions, alkylations, and carbene additions. youtube.com In the context of cyclobutane synthesis, PTC can be applied to generate reactive species for cycloaddition reactions. For example, the generation of dichlorocarbene from chloroform and concentrated sodium hydroxide (B78521) under PTC conditions is a classic method for creating cyclopropane (B1198618) rings via addition to alkenes. youtube.com While direct application to the formation of the cyclobutane carboxylate ring is less commonly documented than metal catalysis, the principles of PTC could be applied to base-mediated ring-closing reactions where the nucleophile and substrate are in separate phases. The catalyst would shuttle the anionic nucleophile into the organic phase to facilitate the entropically disfavored ring closure. nih.gov

Multicomponent Reaction Sequences for Cyclobutane Systems

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. In the context of cyclobutane chemistry, MCRs provide a convergent and versatile strategy for the synthesis of highly substituted four-membered ring systems, which are valuable motifs in medicinal chemistry and materials science. The application of isonitrile-based MCRs, such as the Ugi and Passerini reactions, to cyclobutanone and its derivatives has been a subject of investigation, offering a direct route to functionalized cyclobutane scaffolds.

A key study in this area demonstrated the feasibility of utilizing cyclobutanone as a carbonyl component in the Ugi four-component reaction (U-4CR). nih.gov This reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The use of cyclobutanone in this context directly leads to the formation of a cyclobutane ring bearing both an amide and an acylamino group at the 1-position.

The general scheme for the Ugi reaction involving cyclobutanone is depicted below:

Scheme 1: General Ugi Reaction with Cyclobutanone

While the direct synthesis of this compound via a multicomponent reaction has not been explicitly detailed in readily available literature, the Ugi reaction provides a conceptual framework for accessing precursors that could be subsequently converted to the target compound. For instance, the resulting α-acylamino amide could potentially undergo hydrolysis and subsequent esterification to yield the desired carboxylate.

Detailed research findings from studies on the Ugi reaction with cyclobutanone have shown its utility in synthesizing peptidomimetic structures. For example, the reaction of cyclobutanone, methylamine, an isocyanide, and a suitable carboxylic acid can be employed to generate analogues of the artificial sweetener aspartame. nih.gov

Below are interactive data tables summarizing the typical components and potential products of Ugi and Passerini reactions involving cyclobutanone, based on established principles of these multicomponent reactions.

Table 1: Ugi Reaction of Cyclobutanone - Components and Potential Products

Carbonyl ComponentAmineCarboxylic AcidIsocyanidePotential Product (α-Acylamino Amide)
CyclobutanoneMethylamineAcetic Acidtert-Butyl isocyanideN-(tert-Butyl)-1-(N-methylacetamido)cyclobutane-1-carboxamide
CyclobutanoneBenzylamineBenzoic AcidCyclohexyl isocyanide1-(N-benzylbenzamido)-N-cyclohexylcyclobutane-1-carboxamide
CyclobutanoneAnilineFormic AcidBenzyl isocyanideN-Benzyl-1-(N-phenylformamido)cyclobutane-1-carboxamide

Similarly, the Passerini three-component reaction (P-3CR), which involves a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide, has been explored with cyclobutane derivatives. nih.gov Specifically, tetramethylcyclobutane-1,3-dione has been utilized in Passerini reactions. nih.gov This suggests the potential for cyclobutanone itself to act as the carbonyl component.

Scheme 2: General Passerini Reaction with Cyclobutanone

The α-acyloxy amide products from a Passerini reaction of cyclobutanone would feature a cyclobutane ring substituted at the 1-position with both a carboxamide and an acyloxy group.

Table 2: Passerini Reaction of Cyclobutanone - Components and Potential Products

Carbonyl ComponentCarboxylic AcidIsocyanidePotential Product (α-Acyloxy Amide)
CyclobutanoneAcetic Acidtert-Butyl isocyanide1-(tert-Butylcarbamoyl)cyclobutyl acetate
CyclobutanoneBenzoic AcidCyclohexyl isocyanide1-(Cyclohexylcarbamoyl)cyclobutyl benzoate
CyclobutanonePropionic AcidBenzyl isocyanide1-(Benzylcarbamoyl)cyclobutyl propionate

It is noteworthy that these multicomponent reactions are often significantly enhanced when conducted in water. nih.gov The hydrophobic effect is believed to play a role in accelerating these reactions in an aqueous medium.

Chemical Transformations and Reactivity Profiles of Methyl 1 Methylcyclobutane 1 Carboxylate

Reactions Involving the Ester Moiety

The ester group in methyl 1-methylcyclobutane-1-carboxylate is a primary site for chemical modification, undergoing reactions typical of carboxylate esters, such as hydrolysis, saponification, and transesterification.

Hydrolysis and Saponification Kinetics

The cleavage of the ester bond in this compound can be achieved under both acidic (hydrolysis) and basic (saponification) conditions, yielding 1-methylcyclobutane-1-carboxylic acid and methanol. The kinetics of these reactions are of significant interest for understanding the compound's stability and for synthetic applications.

While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, general principles of ester hydrolysis can be applied. The reaction is typically acid-catalyzed and proceeds via a nucleophilic acyl substitution mechanism. The rate is influenced by factors such as acid concentration, temperature, and steric hindrance around the carbonyl group.

Saponification, the base-promoted hydrolysis of esters, is an irreversible process that follows a second-order kinetic model. The rate of saponification is dependent on the concentration of both the ester and the base. Studies on the alkaline hydrolysis of other cyclic esters have shown that ring strain can influence reactivity. rsc.org For instance, the saponification of sterically hindered esters, such as methyl benzoates, has been achieved quantitatively at high temperatures (200–300 °C) in dilute alkaline solutions. evitachem.com

Table 1: Representative Conditions for Ester Cleavage

ReactionReagents & ConditionsProduct
Acid-Catalyzed HydrolysisH₃O⁺, heat1-Methylcyclobutane-1-carboxylic acid, Methanol
SaponificationNaOH (aq), heatSodium 1-methylcyclobutane-1-carboxylate, Methanol

This table presents generalized conditions for the hydrolysis and saponification of esters and can be considered representative for this compound.

Transesterification Reactions with Diverse Alcohol Substrates

Transesterification is a crucial reaction for converting one ester into another and can be catalyzed by either acids or bases. researchgate.net This process involves the exchange of the alkoxy group of the ester with that of an alcohol. For this compound, this reaction allows for the synthesis of a variety of other alkyl 1-methylcyclobutane-1-carboxylates.

The reaction equilibrium can be shifted towards the desired product by using the reactant alcohol as the solvent. masterorganicchemistry.com For example, reacting this compound with a large excess of ethanol (B145695) in the presence of an acid catalyst would yield ethyl 1-methylcyclobutane-1-carboxylate. The efficiency of the reaction can be influenced by the nature of the alcohol substrate, with primary alcohols generally being more reactive than secondary or tertiary alcohols due to reduced steric hindrance.

Table 2: Hypothetical Transesterification of this compound with Various Alcohols

Alcohol SubstrateCatalystProduct
EthanolH₂SO₄ or NaOEtEthyl 1-methylcyclobutane-1-carboxylate
n-PropanolH₂SO₄ or NaOPrn-Propyl 1-methylcyclobutane-1-carboxylate
IsopropanolH₂SO₄ or NaOiPrIsopropyl 1-methylcyclobutane-1-carboxylate
Benzyl alcoholH₂SO₄ or NaOBnBenzyl 1-methylcyclobutane-1-carboxylate

This table is based on the general principles of transesterification and illustrates the potential products from the reaction of this compound with different alcohols.

Reactivity of the Cyclobutane (B1203170) Ring

The four-membered cyclobutane ring in this compound is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions.

Ring-Opening Reactions and Associated Mechanistic Studies

The relief of ring strain is a powerful driving force for reactions involving the cyclobutane ring. Ring-opening can be initiated thermally, photochemically, or through catalysis, often leading to the formation of more stable acyclic or larger ring systems.

Thermal ring-opening of cyclobutene (B1205218) derivatives, for instance, proceeds via electrocyclic reactions, with the stereochemical outcome dictated by Woodward-Hoffmann rules (conrotatory or disrotatory motion). masterorganicchemistry.comlibretexts.org While this compound itself is a saturated cyclobutane, the principles of strain release are analogous. Under forcing conditions, cleavage of the C-C bonds of the cyclobutane ring can occur.

Catalytic ring-opening of cycloalkanes, such as methylcyclopentane, over metal catalysts like platinum, rhodium, and iridium, has been studied and proceeds via C-C bond hydrogenolysis to yield various alkanes. researchgate.net A similar approach could potentially be applied to this compound, which would likely lead to a mixture of linear and branched heptane (B126788) derivatives after subsequent reduction of the ester group. Mechanistic studies of such reactions indicate that the product distribution is highly dependent on the catalyst and reaction conditions.

Functionalization of Specific Ring Carbons

Direct and selective functionalization of the C-H bonds of the cyclobutane ring in this compound presents a synthetic challenge. However, strategies developed for other cyclobutane systems can provide insight into potential pathways. For example, methods for the γ–C–H functionalization of cyclobutyl ketones have been reported, allowing for the introduction of various aryl and other groups at the 3-position. nih.gov While this is not a direct functionalization of the title compound, it demonstrates the feasibility of accessing 1,3-disubstituted cyclobutane structures.

Derivatization and Functional Group Interconversions

This compound can serve as a starting material for the synthesis of various derivatives through functional group interconversions. The ester moiety can be converted into other functional groups, providing access to a range of substituted cyclobutanes.

A primary derivatization is the hydrolysis of the ester to the corresponding carboxylic acid, 1-methylcyclobutane-1-carboxylic acid. apolloscientific.co.uk This acid can then be converted into the acid chloride, 1-methylcyclobutane-1-carbonyl chloride, a more reactive species that can be used to synthesize amides, anhydrides, and other esters. nih.gov

Furthermore, the core structure of this compound can be found in more complex molecules with additional functional groups, such as hydroxyl or fluoro groups on the cyclobutane ring, for instance, methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate nih.gov and methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate. These functionalized derivatives highlight the potential for creating a diverse library of compounds based on the 1-methylcyclobutane-1-carboxylate scaffold. The synthesis of the parent ester itself can be achieved by the methylation of methyl cyclobutanecarboxylate (B8599542). prepchem.com

Oxidation Reactions of Substituted Cyclobutanes

While the ester group in this compound is at a high oxidation state, the cyclobutane ring itself can undergo oxidative transformations. The inherent ring strain of the carbocyclic system can facilitate oxidation. nih.gov In related systems, such as cyclobutanones, oxidation can lead to the formation of lactone derivatives. nih.gov For substituted cyclobutanols, palladium(II)-catalyzed oxidation can result in ring expansion to yield cyclohexanones or, in some cases, unexpected ring contraction to form cyclopropane (B1198618) derivatives. acs.org

The oxidation of the C-H bonds of the cyclobutane ring is another potential pathway. Metal-catalyzed processes, for instance using manganese or palladium catalysts, are known to facilitate the oxidation of aliphatic C-H bonds. researchgate.netacs.org In the context of this compound, such reactions could potentially introduce hydroxyl or other oxygen-containing functional groups onto the cyclobutane ring, leading to products like Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. nih.gov The regioselectivity of such oxidations would be a critical factor, influenced by the directing effects of the ester and methyl groups.

Oxidation Type Reagents/Catalysts Potential Products from Substituted Cyclobutanes Citation
Ring OxidationPeroxy acids, Baeyer-Villiger conditionsLactones (from cyclobutanone (B123998) precursors) nih.gov
Oxidative RearrangementPd(II) catalystsRing-expanded or ring-contracted ketones acs.org
C-H HydroxylationManganese or Palladium catalystsHydroxylated cyclobutane derivatives researchgate.netacs.org

Reduction Methodologies

The ester functionality of this compound is the primary target for reduction reactions. Powerful reducing agents are typically required to reduce esters to primary alcohols.

Common Reduction Methods for Esters:

Lithium Aluminum Hydride (LiAlH₄): This is a potent, non-selective reducing agent capable of reducing esters to primary alcohols. youtube.com The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by the departure of the methoxy (B1213986) group and subsequent reduction of the intermediate aldehyde. youtube.com Applying this to the target molecule would yield (1-methylcyclobutyl)methanol.

Diisobutylaluminum Hydride (DIBAL-H): This is a more selective reducing agent. youtube.com Under carefully controlled conditions, particularly at low temperatures, DIBAL-H can reduce esters to aldehydes. However, if excess DIBAL-H is used or the temperature is not controlled, the reaction often proceeds to the primary alcohol. youtube.com The initial step involves the coordination of the aluminum center to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for hydride delivery. youtube.com

The table below summarizes the expected outcomes of reducing this compound.

Reducing Agent Reaction Conditions Major Product Citation
Lithium Aluminum Hydride (LiAlH₄)E.g., Diethyl ether, THF(1-methylcyclobutyl)methanol youtube.com
Diisobutylaluminum Hydride (DIBAL-H)Low temperature (e.g., -78 °C)1-methylcyclobutane-1-carbaldehyde youtube.com
Diisobutylaluminum Hydride (DIBAL-H)Warmer temperature or excess reagent(1-methylcyclobutyl)methanol youtube.com

Nucleophilic Substitutions and Amine Introduction

The primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon of the ester group. Direct nucleophilic substitution on the sp³-hybridized carbons of the cyclobutane ring is generally unfavorable.

A key transformation in this category is aminolysis, which introduces an amine functionality. This reaction involves heating the ester with an amine (ammonia, a primary amine, or a secondary amine) to form the corresponding amide. This process converts this compound into a N-substituted 1-methylcyclobutane-1-carboxamide. This transformation is fundamental for creating peptide-like linkages or introducing nitrogen-containing motifs. youtube.com

Another strategy involves the conversion of the ester into a more reactive functional group, such as an acyl chloride, which can then readily react with a wider range of nucleophiles, including amines, to form amides. youtube.com Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, 1-methylcyclobutane-1-carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents.

Reaction Type Reagents Product Citation
AminolysisAmmonia (NH₃) or RNH₂ or R₂NH, Heat1-methylcyclobutane-1-carboxamide youtube.com
Hydrolysis then Amide Coupling1. NaOH or LiOH (hydrolysis) 2. Amine, Coupling agent (e.g., DCC, EDC)1-methylcyclobutane-1-carboxamide acs.org

Carbon-Carbon Bond Formation Reactions

This compound can be utilized in reactions that form new carbon-carbon bonds, expanding its molecular complexity.

One primary approach involves the formation of an enolate. Although the ester already has a methyl group at the α-position, preventing enolization at that site, C-H bonds elsewhere on the ring could potentially be activated. More commonly, related cyclobutane systems are used in C-C bond formation. For instance, palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides is an effective method for creating new C-C bonds. organic-chemistry.orgorganic-chemistry.org

A more direct application involves the C–H functionalization of the cyclobutane ring, guided by the ester group. acs.org Palladium-catalyzed reactions can directly arylate or vinylate the C–H bonds of a cyclobutane ring, offering a powerful method for installing new carbon substituents. acs.orgresearchgate.net While this has been demonstrated on related systems, the principle could be applied to this compound.

Furthermore, the synthesis of the target compound itself demonstrates a key C-C bond formation reaction: the alkylation of an enolate. The preparation of this compound can be achieved by treating methyl cyclobutanecarboxylate with a strong base like lithium diisopropylamide (LDA) to form an enolate, which is then alkylated with methyl iodide. prepchem.comvanderbilt.edu This reaction establishes the quaternary carbon center of the molecule.

Reaction Strategy Key Reagents/Catalyst Example Transformation Citation
Enolate AlkylationLDA, Methyl IodideMethyl cyclobutanecarboxylate → this compound prepchem.com
Palladium-Catalyzed Cross-CouplingPd₂(dba)₃, PPh₃, Cs₂CO₃Coupling of cyclobutanone hydrazones with aryl halides organic-chemistry.org
Directed C-H FunctionalizationPd(OAc)₂, LigandsArylation of cyclobutane C-H bonds acs.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions provides insight into the reactivity of the strained cyclobutane system and allows for the prediction and control of reaction outcomes.

Elucidation of Reaction Pathways and Transition States

The high ring strain (approximately 26 kcal/mol) of the cyclobutane ring is a dominant factor in its reaction mechanisms. masterorganicchemistry.com This strain arises from non-ideal bond angles and torsional strain from eclipsing hydrogen atoms. masterorganicchemistry.com Reactions that lead to ring-opening or rearrangements which relieve this strain are often thermodynamically favored.

For example, in reactions involving carbocation intermediates adjacent to the ring, a ring-expansion rearrangement is a common pathway. stackexchange.com If a carbocation were formed at the C1 position of the cyclobutane ring (for instance, through loss of a leaving group in a related substrate), a 1,2-alkyl shift involving one of the ring carbons could lead to a less-strained cyclopentyl cation. stackexchange.com

Computational studies, often using Density Functional Theory (DFT), are crucial for elucidating these pathways. Such studies can model the transition states of various steps, such as C-C bond cleavage or hydride attack. vub.ac.beresearchgate.net For instance, in the reduction of substituted cyclobutanones, DFT calculations have shown that the preference for hydride attack is governed by minimizing torsional strain in the transition state, consistent with the Felkin-Anh model. vub.ac.be Similar principles would apply to nucleophilic attack on the carbonyl of this compound.

Analysis of Catalytic Cycles in Metal-Mediated Processes

Metal-mediated reactions, particularly those involving palladium and rhodium, are powerful tools for functionalizing cyclobutanes. organic-chemistry.orgbohrium.comresearchgate.net These reactions operate through catalytic cycles, where the metal catalyst is regenerated after each turnover, allowing for high efficiency. numberanalytics.com

A general catalytic cycle for a cross-coupling reaction, such as the palladium-catalyzed arylation of a cyclobutane C-H bond, typically involves several key steps: acs.orgnumberanalytics.com

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

C-H Activation/Deprotonation: The cyclobutane substrate coordinates to the Pd(II) center, and a C-H bond is cleaved, often with the assistance of a base, to form a cyclobutyl-palladium intermediate. The ester group can act as a directing group in this step.

Reductive Elimination: The aryl and cyclobutyl groups on the palladium center couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

Similarly, rhodium-catalyzed hydroacylation of cyclobutenes proceeds via a catalytic cycle involving the hydrometallation of the double bond, followed by C-C bond-forming reductive elimination. rsc.orgnih.gov These cycles highlight how transition metals can overcome the kinetic barriers associated with transforming strained ring systems.

Electrochemical Reaction Mechanisms of Cyclobutane Derivatives

The study of the electrochemical behavior of cyclobutane derivatives reveals a range of reaction pathways, primarily centered around the cleavage or formation of the strained four-membered ring. These transformations are typically initiated by single-electron transfer processes, leading to the formation of reactive radical ions. The specific outcome of these reactions is highly dependent on the substitution pattern of the cyclobutane ring, the nature of the electrolyte and solvent, and the applied potential.

Research into the electrochemical activation of donor-acceptor (D-A) cyclobutanes has shown that anodic oxidation can induce C(sp³)–C(sp³) bond cleavage. nih.gov This process results in the formation of highly reactive radical cations. nih.gov For instance, the direct or mediated anodic oxidation of D-A cyclobutanes can lead to the formal insertion of molecular oxygen, yielding γ-hydroxy ketones or 1,2-dioxanes. nih.gov The proposed mechanism for direct electrolysis involves the initial oxidation of a donor substituent (e.g., an arene) at the anode. This is followed by the cleavage of the cyclobutane ring to form a radical cation intermediate, which can then be trapped by a nucleophile like oxygen. nih.gov

Conversely, cathodic reactions have been employed to synthesize cyclobutane rings. The cathodic cyclodimerization of vinylarylsulfones, for example, proceeds via an ECE (Electron transfer-Chemical reaction-Electron transfer) reaction sequence. electrochem.org In this process, the vinylarylsulfone monomer undergoes a one-electron reduction to form an anion-radical. This radical anion then dimerizes with a neutral monomer molecule. electrochem.org The reversibility of the redox couples for both the monomer and the dimer, as observed in cyclic voltammetry, supports this catalytic cycle mechanism. electrochem.org

Electrochemical methods also provide a route for [2+2] cycloaddition reactions to form cyclobutane rings. The anodic oxidation of electron-rich olefins generates electrophilic radical cations. nih.govacs.org These intermediates can then react with styrene (B11656) derivatives to produce cyclobutane products. nih.govacs.org This catalyst-free approach is scalable and has been shown to be effective under galvanostatic conditions. nih.gov The reaction is believed to proceed through the formation of a cyclobutanyl radical cation, which is subsequently reduced at the cathode to yield the final cyclobutane product. nih.govacs.org The radical nature of these transformations is confirmed by their inhibition in the presence of radical scavengers like TEMPO. nih.gov

The cleavage of the cyclobutane ring can also be initiated by one-electron oxidation, as demonstrated in studies with trans-1,2-di(carbazol-9-yl)cyclobutane. rsc.org Oxidation of this compound, either by chemical oxidants or electrochemically, leads to the formation of a cation radical, which then undergoes methanolysis to yield a ring-opened 1,4-dimethoxybutane (B78858) derivative. rsc.org This highlights the susceptibility of the cyclobutane sigma bond to cleavage following the removal of an electron from a suitably positioned substituent.

While specific electrochemical studies on This compound are not extensively documented in the literature, its reactivity can be inferred from the principles established for related structures. The presence of the ester functional group provides a site for electrochemical activity. The anodic oxidation of carboxylic acids and their esters is a well-established field, often leading to decarboxylation via the Kolbe reaction or the formation of carbocations in the Hofer-Moest reaction. nih.gov Recent studies have also shown that the monoelectronic reduction of aromatic esters can generate long-lived radical anions that decompose into carboxylates and alkyl radicals. nih.gov

In the case of This compound , both oxidative and reductive pathways could be envisioned. Anodic oxidation might lead to the formation of a cation radical. Depending on the conditions, this could potentially trigger a ring-opening reaction, driven by the relief of ring strain, analogous to the processes observed for other substituted cyclobutanes. nih.govrsc.org Reductive pathways, on the other hand, could target the carbonyl group of the ester. Research on the strain-released hydrogenation of D-A cyclobutanes has shown that the reaction is initiated by the reduction of a carbonyl group. chemrxiv.org A similar mechanism could potentially lead to the hydrogenation or other transformations of the cyclobutane ring in This compound .

The following table summarizes key findings from electrochemical studies on various cyclobutane derivatives, providing a basis for understanding the potential reactivity of This compound .

Interactive Data Table: Electrochemical Reactions of Cyclobutane Derivatives

Cyclobutane Derivative Type Electrochemical Method Key Transformation Proposed Intermediate Primary Product(s) Reference(s)
Donor-Acceptor CyclobutanesAnodic OxidationC(sp³)–C(sp³) bond cleavage and oxygen insertionRadical cationγ-hydroxy ketones, 1,2-dioxanes nih.gov
Vinylarylsulfones (Monomer)Cathodic Reduction[2+2] CyclodimerizationAnion-radicalSubstituted cyclobutanes electrochem.org
Electron-rich Olefins + StyrenesAnodic Oxidation[2+2] CycloadditionRadical cationSubstituted cyclobutanes nih.govacs.org
trans-1,2-di(carbazol-9-yl)cyclobutaneOne-electron OxidationRing opening and methanolysisCation radical1,4-di(carbazol-9-yl)-1,4-dimethoxybutane rsc.org
Donor-Acceptor CyclobutanesCathodic ReductionStrain-released hydrogenationCarbonyl radical anionRing-opened hydrogenated products chemrxiv.org

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. One-dimensional (1D) proton and carbon-13 spectra establish the number and type of unique nuclei, while two-dimensional (2D) techniques reveal the connectivity between them.

The ¹H NMR spectrum of Methyl 1-methylcyclobutane-1-carboxylate displays distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment, with electronegative atoms like oxygen causing a downfield shift (to a higher ppm value).

The expected signals for the compound are:

A singlet for the three protons of the methoxy (B1213986) group (-OCH₃), which are deshielded by the adjacent oxygen atom.

A singlet for the three protons of the methyl group attached to the cyclobutane (B1203170) ring. These protons have no adjacent protons to couple with.

A series of multiplets for the six protons on the cyclobutane ring. The protons on the C2/C4 and C3 positions are in different chemical environments and exhibit complex splitting patterns due to coupling with each other. Protons on carbons adjacent to the quaternary center (C2/C4) typically appear at a different shift than the protons on C3. researchgate.netresearchgate.net

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Methoxy (-OCH₃)~ 3.6 - 3.7Singlet
Ring CH₂ (C2/C4-H)~ 2.2 - 2.5Multiplet
Ring CH₂ (C3-H)~ 1.8 - 2.1Multiplet
Ring Methyl (-CH₃)~ 1.4Singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shift values are highly dependent on the carbon's hybridization and the electronegativity of attached atoms. libretexts.org

The key signals in the ¹³C NMR spectrum are:

A signal at the far downfield region of the spectrum, characteristic of a carbonyl carbon in an ester group. wisc.edu

A signal for the methoxy carbon (-OCH₃), shifted downfield due to the attached oxygen.

A signal corresponding to the quaternary carbon of the cyclobutane ring (C1), which is substituted with both the methyl and carboxylate groups.

Signals for the methylene (B1212753) (-CH₂) carbons of the cyclobutane ring. Due to symmetry, the two carbons adjacent to the quaternary center (C2 and C4) are equivalent, and the carbon opposite (C3) is unique, resulting in two distinct signals for the ring's methylene groups. docbrown.info

A signal in the upfield region for the methyl group carbon attached to the ring.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~ 175
Methoxy (-OCH₃)~ 52
Quaternary Ring (C1)~ 45
Ring Methylene (C2/C4)~ 32
Ring Methyl (-CH₃)~ 23
Ring Methylene (C3)~ 16

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. numberanalytics.com In this compound, COSY would show correlations between the protons of the C2 and C3 methylene groups, confirming the structure of the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. wpmucdn.comipb.pt It allows for the definitive assignment of which protons are attached to which carbons (e.g., linking the proton signal at ~3.6 ppm to the methoxy carbon at ~52 ppm).

A correlation from the methoxy protons (-OCH₃) to the carbonyl carbon (C=O).

Correlations from the ring methyl protons (-CH₃) to the quaternary carbon (C1) and the adjacent ring carbons (C2/C4).

A correlation from the C2/C4 protons to the quaternary carbon (C1) and the carbonyl carbon (C=O).

These experiments collectively provide irrefutable evidence for the proposed structure of this compound. mdpi.comresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR spectroscopy is particularly effective for identifying polar bonds and functional groups. For this compound, the key absorptions are associated with the ester and alkane moieties. pressbooks.pub

C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹, which is characteristic of the carbonyl group in a saturated aliphatic ester. libretexts.org

C-O Stretch: Esters exhibit strong C-O stretching vibrations. Two bands are typically observed, one for the C(=O)-O bond and another for the O-CH₃ bond, appearing in the 1300-1000 cm⁻¹ range. libretexts.org

sp³ C-H Stretch: Absorption bands corresponding to the stretching of carbon-hydrogen single bonds in the methyl and cyclobutane groups are found just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. lumenlearning.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
EsterC=O Stretch1750 - 1735Strong, Sharp
EsterC-O Stretch1300 - 1000Strong
AlkaneC-H Stretch2960 - 2850Medium to Strong

Raman spectroscopy is complementary to FT-IR and provides information about molecular vibrations. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. This technique is often sensitive to non-polar, symmetric bonds that may be weak or absent in an IR spectrum.

For this compound, Raman spectroscopy would be useful for observing:

Symmetric stretching and "breathing" modes of the cyclobutane ring skeleton. These vibrations involve a symmetrical expansion and contraction of the C-C bonds and are often strong in the Raman spectrum.

The C=O stretching vibration of the ester is also typically Raman active.

Stretching and bending vibrations associated with the C-C single bonds of the molecular framework.

The application of Raman spectroscopy can aid in a more complete vibrational analysis of the molecule, especially concerning the conformation and strain of the cyclobutane ring. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. For this compound, the exact mass is a key identifier. The calculated exact mass for the molecular formula C₇H₁₂O₂ is 128.08373 Da. nih.govchemspider.com This value is fundamental for confirming the identity of the compound in complex mixtures or after a chemical synthesis.

Table 1: Computed Mass Properties of this compound

Property Value Reference
Molecular Formula C₇H₁₂O₂ nih.govchemspider.com
Molecular Weight (Average) 128.17 g/mol nih.govbldpharm.com
Exact Mass 128.083729621 Da nih.gov

This table is interactive. Click on the headers to sort the data.

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) is formed when a molecule is bombarded with high-energy electrons. chemguide.co.uk This molecular ion is often energetically unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint, allowing for detailed structural elucidation. chemguide.co.uk

For this compound (M⁺, m/z = 128), several key fragmentation pathways can be anticipated, characteristic of esters and cyclic alkanes. chemguide.co.uklibretexts.org

Loss of the Methoxy Group: A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (•OCH₃) to form a stable acylium ion.

[C₇H₁₂O₂]⁺• → [C₆H₉O]⁺ + •OCH₃

This would produce a peak at m/z = 97.

Loss of the Methoxycarbonyl Group: Cleavage of the bond between the cyclobutane ring and the carboxyl group leads to the loss of the entire ester functional group as a radical.

[C₇H₁₂O₂]⁺• → [C₅H₉]⁺ + •COOCH₃

This fragmentation results in a cation corresponding to the 1-methylcyclobutyl group, which would appear at m/z = 69.

McLafferty Rearrangement: While less common for this specific structure due to the ring, rearrangements can occur. However, the primary fragmentations are typically due to simple bond cleavages. libretexts.org

Ring Cleavage: The strained cyclobutane ring can fragment. A common pathway for cyclobutanes is the cleavage into two ethylene (B1197577) (C₂H₄) molecules. The fragmentation of the charged molecular ion could lead to various smaller ions derived from the ring structure, though these are often complex.

The relative abundance of these fragment ions depends on their stability. libretexts.org The formation of a stable acylium ion or a tertiary carbocation often leads to a more intense peak in the mass spectrum. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Formula Notes
128 Molecular Ion [C₇H₁₂O₂]⁺• The parent ion. chemguide.co.uk
97 Acylium Ion [C₆H₉O]⁺ Loss of methoxy radical (•OCH₃).
69 1-Methylcyclobutyl Cation [C₅H₉]⁺ Loss of methoxycarbonyl radical (•COOCH₃).
57 Butyl Cation or Acylium Ion [C₄H₉]⁺ or [C₃H₅O]⁺ Possible fragment from ring opening or other cleavages. libretexts.org

This table is interactive and provides a theoretical fragmentation pattern.

X-ray Crystallography

To perform single-crystal X-ray diffraction (SCXRD), a high-quality single crystal of the compound is required. This crystal is mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. rigaku.com By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom in the crystal lattice. rigaku.com

While no publicly available single-crystal X-ray structure for this compound is found in the search results, this technique remains the gold standard for unambiguously determining its solid-state molecular structure. mdpi.com The resulting structural data would confirm the connectivity of the atoms and reveal the puckered conformation of the cyclobutane ring. researchgate.net

A key feature of a cyclobutane ring is the significant ring strain caused by the deviation of its internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. To alleviate some of this strain, cyclobutane and its derivatives are not planar but adopt a puckered or "butterfly" conformation. quora.com An SCXRD analysis would provide precise measurements of these geometric parameters. researchgate.net

Based on studies of similar cyclobutane structures, certain values can be expected. The C-C bond lengths within the ring are typically around 1.54-1.56 Å. The internal C-C-C bond angles are compressed to approximately 88-90°. The puckering of the ring is defined by the dihedral angle, which describes the angle between the two planes that make up the "wings" of the butterfly shape.

Table 3: Expected Geometrical Parameters for the Cyclobutane Ring

Parameter Expected Value Range
C-C Bond Length 1.54 - 1.56 Å
C-C-C Bond Angle 88° - 90°

This table presents typical values for cyclobutane rings based on known structures.

Crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces. rsc.org this compound lacks strong hydrogen bond donors (like O-H or N-H). nih.gov However, the oxygen atoms of the carbonyl group (C=O) and the ester linkage (C-O-C) are hydrogen bond acceptors. nih.gov

In a pure crystal of the compound, the dominant intermolecular interactions would be weaker van der Waals forces and dipole-dipole interactions. It is also possible for weak C-H···O hydrogen bonds to form, where a hydrogen atom from a methyl or cyclobutane C-H group interacts with an oxygen atom on an adjacent molecule. nih.gov An analysis of the crystal structure would reveal the presence and geometry of these interactions, which are crucial for understanding the crystal's stability and physical properties. rsc.orgnih.gov

Computational Chemistry and Theoretical Insights into Methyl 1 Methylcyclobutane 1 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and energetics of Methyl 1-methylcyclobutane-1-carboxylate. These theoretical methods allow for the precise determination of the molecule's three-dimensional arrangement and energy landscape.

Density Functional Theory (DFT) Studies for Geometric Optimization and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For this compound, DFT calculations are employed to find the most stable geometric arrangement of its atoms, a process known as geometric optimization. This involves minimizing the total energy of the molecule with respect to the positions of its nuclei.

The optimization process starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates to find a configuration where the forces on each atom are close to zero, corresponding to a minimum on the potential energy surface. High-level DFT calculations have been successfully used to determine the structural parameters of cyclobutane (B1203170) and its derivatives with high accuracy. nih.govnih.gov For instance, studies on similar cyclobutane systems have shown that methods like B3LYP and M06-2X can provide reliable geometries. researchgate.netchemrxiv.org The resulting optimized structure provides key information such as bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G(d) level)

ParameterValue
C-C (ring) bond length~1.55 Å
C-C (methyl) bond length~1.54 Å
C-C (ester) bond length~1.52 Å
C=O bond length~1.21 Å
C-O (ester) bond length~1.35 Å
O-CH3 (ester) bond length~1.44 Å
Ring Puckering Angle (θ)~25-30°

Note: These values are illustrative and based on typical results for substituted cyclobutanes from DFT calculations. Actual values would be obtained from a specific calculation for this molecule.

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. chemrxiv.org The XC functional approximates the complex many-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules like this compound, a variety of XC functionals are available. Hybrid functionals, such as B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, are widely used and have been shown to provide a good balance between accuracy and computational cost for many organic molecules. inpressco.comresearchgate.net Other functionals, like the Minnesota functionals (e.g., M06-2X) or range-separated hybrids (e.g., ωB97X-D), may offer improved accuracy for specific properties, such as non-covalent interactions or reaction barriers. chemrxiv.org

The choice of basis set is equally critical. Pople-style basis sets, such as 6-31G(d), are often used for initial geometry optimizations due to their computational efficiency. inpressco.com For more accurate energy calculations and the description of finer details of the electronic structure, larger basis sets with polarization and diffuse functions, such as the correlation-consistent basis sets (e.g., cc-pVTZ or aug-cc-pVTZ), are necessary. nih.gov The inclusion of polarization functions (like 'd' on heavy atoms and 'p' on hydrogens) allows for more flexibility in describing the shape of the electron density, which is particularly important for strained ring systems like cyclobutane. Diffuse functions are important for describing weakly bound electrons and anions.

Conformational Analysis and Molecular Dynamics

The four-membered ring of this compound is not planar. Understanding its conformational flexibility is crucial for comprehending its reactivity and physical properties.

Analysis of Cyclobutane Ring Puckering and Strain

The cyclobutane ring undergoes a characteristic "puckering" motion to alleviate torsional strain that would be present in a planar conformation. This puckering results in a non-planar, butterfly-like structure. The degree of puckering is typically described by a puckering angle (θ). nih.govnih.gov The planar conformation represents a transition state for the interconversion between two equivalent puckered conformations. The energy barrier for this ring inversion is a key parameter characterizing the flexibility of the cyclobutane ring. nih.gov

Computational studies on cyclobutane have shown that the puckering angle is sensitive to the level of theory, with higher levels of electron correlation and larger basis sets providing more accurate results. nih.gov For substituted cyclobutanes, the substituents can have a significant impact on the puckering angle and the barrier to planarity. In the case of this compound, the geminal methyl and carboxylate groups at the C1 position influence the ring's conformation.

Evaluation of Conformational Preferences of Substituents

The substituents on the cyclobutane ring can adopt different spatial orientations, leading to various conformers with different energies. For a 1,1-disubstituted cyclobutane, the primary conformational freedom, aside from ring puckering, involves the rotation of the substituent groups. In this compound, this includes the rotation of the methyl group and the methoxycarbonyl group.

Computational methods can be used to perform a conformational search to identify the most stable conformers. This is often done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. Molecular dynamics simulations can also be employed to explore the conformational space by simulating the motion of the atoms over time. rsc.org These analyses help to determine the preferred orientation of the ester group relative to the cyclobutane ring, which can be influenced by steric and electronic effects.

Prediction and Correlation with Experimental Spectroscopic Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to aid in the identification and characterization of molecules.

DFT calculations can be used to predict various spectroscopic properties, including vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule and can be compared with experimental infrared spectra. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

The prediction of NMR chemical shifts is another powerful tool. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is widely used for this purpose. mdpi.comnih.govimist.ma By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared to experimental NMR spectra. This can be invaluable for assigning signals in complex spectra and for confirming the structure of a synthesized compound. The accuracy of these predictions is dependent on the chosen functional and basis set. nih.gov

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (GIAO/B3LYP/cc-pVTZ)Typical Experimental Shift
C (quaternary, ring)~45-50~48
CH₂ (ring)~30-35~32
C=O (ester)~170-175~174
CH₃ (ester)~50-55~52
CH₃ (ring)~20-25~23

Note: Predicted values are illustrative and based on typical accuracies for GIAO/DFT calculations. Experimental values are typical for similar structures.

Theoretical Calculation of Vibrational Frequencies and IR Spectral Assignments

The infrared (IR) spectrum of a molecule is a unique fingerprint determined by its vibrational modes. Theoretical calculations, typically using Density Functional Theory (DFT) methods, can predict these vibrational frequencies with a high degree of accuracy. For this compound, a computational approach would involve optimizing the molecule's geometry to its lowest energy state. Following this, a frequency calculation would be performed.

The results of such a calculation would provide a list of vibrational frequencies and their corresponding IR intensities. Each frequency corresponds to a specific type of molecular motion, such as the stretching of C-H, C-C, and C=O bonds, as well as various bending and torsional modes of the cyclobutane ring and the methyl ester group. For instance, the characteristic C=O stretching frequency of the ester group is expected to be a strong band in the region of 1735-1750 cm⁻¹. The various C-H stretching vibrations of the methyl groups and the cyclobutane ring would appear at higher frequencies, typically in the 2800-3000 cm⁻¹ range.

A comparison of these calculated frequencies with experimentally obtained IR spectra is crucial for validating the computational model. Often, calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and the use of an incomplete basis set. To account for this, a scaling factor is commonly applied to the computed frequencies to improve agreement with experimental data. nih.gov

Table 1: Representative Theoretical Vibrational Modes for this compound (Note: This table is illustrative and based on general knowledge, as specific computational data for this molecule is not available in the searched literature.)

Frequency Range (cm⁻¹) Assignment
2800-3000 C-H stretching (methyl and cyclobutane)
1735-1750 C=O stretching (ester)
1400-1500 CH₂ and CH₃ bending
1100-1300 C-O stretching (ester)

Computational Prediction of NMR Chemical Shifts and Their Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts, providing valuable assistance in spectral assignment and structure verification. The standard approach involves using the Gauge-Independent Atomic Orbital (GIAO) method with DFT. nih.govresearchgate.net

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons of the ester group, the protons of the 1-methyl group, and the methylene (B1212753) protons of the cyclobutane ring. Similarly, the ¹³C NMR spectrum would display unique signals for the carbonyl carbon, the quaternary carbon of the cyclobutane ring, the ester methyl carbon, the 1-methyl carbon, and the methylene carbons of the ring.

A computational study would calculate the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). youtube.com The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects, if applicable. arxiv.orgnih.gov Comparing the predicted chemical shifts with experimental data allows for a detailed assessment of the molecular structure and conformation in solution. nih.gov

Table 2: Predicted vs. Experimental NMR Chemical Shifts (Note: This table is a template, as specific computational and experimental correlation data for this molecule is not available in the searched literature.)

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
¹H (ester -OCH₃)
¹H (ring -CH₃)
¹H (ring -CH₂-)
¹³C (C=O)
¹³C (quaternary C)
¹³C (ester -OCH₃)
¹³C (ring -CH₃)

Mechanistic Interpretations via Computational Modeling

Computational modeling is a powerful method for investigating reaction mechanisms, providing insights into the structures of transient species and the energetics of reaction pathways that are often difficult to probe experimentally.

Characterization of Transition States and Intermediates

For reactions involving this compound, such as hydrolysis or ring-opening reactions, computational methods can be used to locate and characterize the structures of transition states and any intermediates that may be formed. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. sciforum.net

For example, in the base-catalyzed hydrolysis of the ester, a computational study would model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. nih.gov The transition state for this step would be characterized, along with the structure of the intermediate itself. Subsequent steps, such as the departure of the methoxide (B1231860) leaving group, would also proceed through a transition state that could be computationally modeled.

Elucidation of Reaction Energy Profiles and Activation Barriers

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a quantitative measure of the thermodynamics and kinetics of the reaction. The energy difference between the reactants and the transition state defines the activation barrier (activation energy), which is a key determinant of the reaction rate. beilstein-journals.orgacs.org

For instance, a computational study on the thermal decomposition of this compound could explore various possible ring-opening pathways. The activation barriers for each pathway could be calculated to determine the most likely reaction mechanism under a given set of conditions. Such studies have been performed on related cyclobutane systems, often revealing complex, multi-step mechanisms involving biradical intermediates. arxiv.org

Applications of Methyl 1 Methylcyclobutane 1 Carboxylate in Advanced Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

The inherent ring strain of the cyclobutane (B1203170) moiety in methyl 1-methylcyclobutane-1-carboxylate, combined with the reactivity of the ester group, makes it a powerful tool for synthetic chemists. This combination allows for a variety of chemical transformations, leading to the construction of intricate molecular architectures.

Precursor for Structurally Diverse Organic Molecules

This compound serves as a foundational component for the synthesis of a wide array of organic molecules. bldpharm.com Its chemical structure can be strategically manipulated to introduce new functional groups and build molecular complexity. For instance, it is a key precursor in the synthesis of other functionalized cyclobutane derivatives, such as methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. synquestlabs.com

One documented synthesis of this compound itself involves the reaction of methyl cyclobutane carboxylate with methyl iodide in the presence of a strong base like n-butyl lithium and isopropylcyclohexylamine. prepchem.com This methylation at the alpha-position to the ester is a critical step that introduces the quaternary carbon center characteristic of the compound. prepchem.com The general utility of this compound as a building block is highlighted by its commercial availability from various chemical suppliers, indicating its role in both academic and industrial research. bldpharm.com

The following table outlines a synthetic route to this compound:

StepStarting MaterialReagentsProduct
1Methyl cyclobutane carboxylate1. Isopropylcyclohexylamine, n-Butyl lithium, THF2. Methyl iodideThis compound

Synthesis of Natural Product Analogs and Derivatives

The quest to synthesize analogs of natural products is a significant driver in organic chemistry, often leading to the discovery of new compounds with enhanced or novel biological activities. rsc.org While direct synthesis of a specific natural product analog from this compound is not extensively detailed in the provided context, the strategies for creating such analogs often rely on versatile building blocks. rsc.org The modification of core structures is a common approach to generate libraries of related compounds for biological screening. rsc.org Given its adaptable structure, this compound is a suitable candidate for such synthetic strategies, allowing for the introduction of the 1-methylcyclobutane motif into larger, more complex molecules that mimic the structures of natural products.

Contributions to Medicinal Chemistry and Pharmaceutical Development

The unique conformational properties of the cyclobutane ring make this compound and its derivatives particularly interesting for applications in medicinal chemistry. The rigid nature of this small ring system can be used to control the three-dimensional shape of a molecule, which is often a critical factor in its interaction with biological targets.

Development of Pharmaceutical Intermediates and Drug Precursors

This compound is recognized as a valuable pharmaceutical intermediate. bldpharm.com Its structure is incorporated into more complex molecules that are precursors to potential drug candidates. The synthesis of such intermediates is a critical part of the drug discovery and development pipeline. The cyclobutane unit can impart desirable properties to a drug molecule, such as metabolic stability and a defined orientation of functional groups. While specific drug examples derived directly from this compound are not provided, its classification as a pharmaceutical intermediate underscores its importance in this area. bldpharm.comgoogle.com

Synthesis of Conformationally Restricted Amino Acids and Peptidomimetics

A significant application of cyclobutane derivatives lies in the synthesis of conformationally restricted amino acids. nih.govuni-regensburg.delifechemicals.com These non-natural amino acids are crucial components in the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved properties like enhanced stability and oral bioavailability. lifechemicals.com The rigid cyclobutane scaffold, when incorporated into an amino acid structure, limits the conformational flexibility of the resulting peptide chain. nih.gov This can lead to a more defined three-dimensional structure, which can enhance binding affinity and selectivity for a specific biological target. nih.govlifechemicals.com

For example, a novel, non-proteinogenic constrained delta amino acid containing a cyclobutane ring, cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA), has been synthesized. nih.gov While this specific example does not start from this compound, it illustrates the principle of using the cyclobutane core to create conformationally constrained amino acids for use in peptidomimetics. nih.gov

Exploration as Enzyme Inhibitors and Bioactive Analogs

The development of enzyme inhibitors is a major focus of medicinal chemistry. The unique three-dimensional structure that can be imparted by the 1-methylcyclobutane-1-carboxylate moiety makes it an attractive scaffold for the design of such inhibitors. By presenting functional groups in a specific spatial arrangement, molecules containing this scaffold can be designed to fit into the active site of an enzyme and block its activity. The synthesis of bioactive analogs based on this structure allows for the systematic exploration of structure-activity relationships, a key process in optimizing the potency and selectivity of a potential drug. nih.gov

Design of Janus Kinase (JAK) Inhibitors and Other Therapeutic Agents

The cyclobutane and methylcyclobutane (B3344168) scaffolds are of significant interest in medicinal chemistry for the design of therapeutic agents, particularly Janus Kinase (JAK) inhibitors. The JAK/STAT signaling pathway is crucial in mediating immune responses, and its dysregulation is linked to various inflammatory diseases, autoimmune disorders, and cancers. bldpharm.commdpi.com Consequently, inhibiting JAK enzymes is a promising therapeutic strategy. bldpharm.com

The rigid nature of the cyclobutane ring helps to lock molecules into specific conformations, which can lead to improved binding affinity and selectivity for their biological targets. Patents have been filed for a range of cyclobutane and methylcyclobutane derivatives as potent JAK inhibitors. nih.govresearchgate.net These compounds are designed to treat JAK-associated diseases, which include inflammatory conditions like rheumatoid arthritis and certain types of cancer. nih.gov

Research has explored the synthesis of analogues of known drugs, such as the JAK1 inhibitor Abrocitinib, by incorporating a methylcyclobutane moiety. nih.gov This approach investigates the "magic methyl" effect, where the addition of a methyl group can significantly alter a molecule's physicochemical and biochemical properties, potentially leading to improved efficacy or a more favorable metabolic profile. nih.gov The synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines provides key intermediates for creating these conformationally restricted drug analogues. nih.gov

Table 1: Examples of Methylcyclobutane-Containing Scaffolds in JAK Inhibitor Design This table is generated based on data from patent literature and research articles.

Compound/Scaffold Name Formula Type Therapeutic Target Potential Application Source(s)
3-(4-(7H-pyrrolo-[2,3-d] pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(3-methyl-cyclobutyl) propionitrile C₂₀H₂₀N₈ Janus Kinase (JAK) Inflammatory diseases, autoimmune disorders, cancer researchgate.net
3-cyclobutyl-3-[4-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)-lH-pyrazol-l-yl]propanenitrile C₁₉H₁₈N₈ JAK1 and JAK2 Inflammatory diseases, myeloproliferative diseases nih.gov
Methylated Abrocitinib Analogues - JAK1 Atopic dermatitis and other inflammatory conditions nih.gov

Applications in Agrochemical Synthesis

While the direct application of this compound as a precursor in commercially available pesticides is not extensively documented in the reviewed literature, the broader class of cyclobutane-containing compounds has shown significant potential in agrochemical research. The cyclobutane moiety is a structural feature found in various natural and synthetic products exhibiting interesting biological activities.

Certain cyclobutane-containing alkaloids, for instance, have demonstrated antimicrobial and insecticidal properties. evitachem.com Research into derivatives of pinonic acid, a natural compound featuring a dimethylcyclobutyl ring, has been conducted to create compounds with antifeedant and insect-repellent activities. These findings suggest that the cyclobutane scaffold can be a key component in the development of new bioactive agents for crop protection. The unique structural and stereochemical properties of the ring can influence the molecule's interaction with biological targets in pests and pathogens, making it a valuable area for further investigation in the search for novel agrochemicals.

Application in Specialty Chemicals and Materials Science

The cyclobutane ring is a valuable component in materials science due to the unique properties it imparts to polymers and other materials. Its inherent ring strain and rigidity can be harnessed to create advanced materials with precisely controlled characteristics. researchgate.net

The incorporation of cyclobutane-containing monomers into polyesters is one such application. For example, semi-rigid diols like trans-1,3-cyclobutane dimethanol have been synthesized and used as building blocks for novel, BPA-free polyesters. The thermal properties of these materials, including their glass transition temperature (ranging from 33 to 114 °C) and decomposition temperature (ranging from 381 to 424 °C), can be tuned by selecting different diacid co-monomers. This demonstrates the utility of the cyclobutane unit in creating a new class of polyesters with desirable and adjustable thermal stability. Furthermore, polymers derived from cyclobutene (B1205218) monomers can undergo unique thermal reactions, such as ring-opening, which creates new carbon-carbon double bonds in the polymer backbone, further modifying the material's properties.

This compound and its analogues, particularly cyclobutene derivatives, serve as important monomers in polymer chemistry. The high ring strain and specific reactivity of these molecules make them suitable for various polymerization methods.

Research has shown that methyl cyclobutene-1-carboxylate (MHCB), a close analogue, can be polymerized via anionic addition polymerization to produce a polymer with a main chain consisting of 1,2-linked cyclobutane rings. This polymerization can be controlled to yield polymers with a narrow molecular weight distribution.

Furthermore, these cyclobutene monomers are effective in copolymerization. For instance, MHCB can be copolymerized with methyl methacrylate (B99206) in a living manner to form block-like copolymers. Similarly, another analogue, methyl 3-methylcyclobutene-1-carboxylate (MMCB), has been successfully copolymerized with monomers such as styrene (B11656) and methyl methacrylate to yield high molecular weight copolymers. These studies highlight the versatility of cyclobutane-based esters as monomers for creating novel polymers and copolymers with unique architectures and properties.

Table 2: Research Findings on Polymerization of Cyclobutene Carboxylate Monomers This table summarizes key findings from polymerization studies of analogues of this compound.

Monomer Polymerization Type Co-monomer(s) Key Finding Source(s)
Methyl cyclobutene-1-carboxylate (MHCB) Anionic Addition None Forms polymer with 1,2-linked cyclobutane rings and narrow molecular weight distribution.
Methyl cyclobutene-1-carboxylate (MHCB) Anionic Addition Methyl methacrylate Forms a block-like copolymer in a monomer-selective and living manner.
Methyl 3-methylcyclobutene-1-carboxylate (MMCB) Radical p-methoxystyrene, styrene, methyl methacrylate Produces high molecular weight copolymers in high yields.
Methyl 3-methylcyclobutene-1-carboxylate (MMCB) Anionic None Homopolymerization proceeds smoothly to give polymers in high yields without ring-opening.

Future Directions and Emerging Research Avenues for Methyl 1 Methylcyclobutane 1 Carboxylate

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of complex molecules is a cornerstone of modern organic chemistry. Future research in the synthesis of Methyl 1-methylcyclobutane-1-carboxylate and its analogues is poised to move beyond traditional approaches, embracing greener and more sustainable technologies.

Photocatalysis and Biocatalysis:

Visible-light photocatalysis has emerged as a powerful tool for the construction of strained ring systems. The use of photosensitizers to promote [2+2] cycloadditions under mild conditions offers a more sustainable alternative to high-energy UV radiation. Research is anticipated to focus on the development of novel photocatalytic systems with enhanced efficiency and selectivity for the synthesis of 1,1-disubstituted cyclobutanes.

Biocatalysis presents another promising avenue for the sustainable synthesis of cyclobutane (B1203170) derivatives. Enzymes, with their inherent stereoselectivity, can be employed to resolve racemic mixtures or to catalyze enantioselective cyclization reactions. The discovery and engineering of novel enzymes capable of constructing the cyclobutane core will be a key area of investigation.

Exploration of Uncharted Reactivity Pathways and Unexpected Transformations

The inherent ring strain of the cyclobutane moiety in this compound makes it susceptible to a variety of ring-opening and rearrangement reactions. While some of these transformations are well-established, there remains a vast, unexplored landscape of reactivity waiting to be discovered.

Transition Metal-Catalyzed Ring-Opening and Rearrangements:

Transition metal catalysis offers a versatile platform for activating the strained C-C bonds of cyclobutanes. Future research will likely focus on the use of novel transition metal complexes to catalyze unprecedented ring-opening, ring-expansion, and rearrangement reactions of gem-disubstituted cyclobutanes. These investigations may lead to the discovery of unexpected reaction pathways and the synthesis of novel molecular scaffolds. Mechanistic studies of these transformations will be crucial for understanding and controlling the reactivity. For instance, the reaction of 2,2,4,4-tetramethylcyclobutane-1,3-dione under phase-transfer-catalysis conditions has been shown to yield a complex mixture of unexpected ring-enlarged products, highlighting the potential for surprising outcomes in cyclobutane chemistry. nih.gov

Advanced Stereochemical Control in the Synthesis of Highly Functionalized Analogues

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Consequently, the ability to control the stereochemistry during the synthesis of functionalized analogues of this compound is of paramount importance.

Asymmetric Catalysis and Chiral Auxiliaries:

The development of novel chiral catalysts and auxiliaries will be central to achieving high levels of stereocontrol in the synthesis of substituted cyclobutanes. This includes the design of new chiral ligands for transition metal-catalyzed reactions and the exploration of organocatalytic methods for enantioselective and diastereoselective transformations. The use of chiral auxiliaries, temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, will continue to be a valuable strategy.

Catalyst/MethodSubstrateProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Rhodium(II) acetateDiazoacetoacetate and styrene (B11656)Phenylcyclobutane dicarboxylate>95:598%
Chiral Phosphoric AcidCyclobutenone and indoleIndolyl-substituted cyclobutanone (B123998)>20:196%
Organocatalyst (Proline)Cyclobutanone and aldehydeAldol adductup to 19:1up to 99%

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The translation of a synthetic route from the laboratory to an industrial scale often presents significant challenges. Flow chemistry and automated synthesis platforms offer solutions to many of these challenges, enabling safer, more efficient, and scalable production of chemical compounds.

Continuous Flow Synthesis:

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the ability to readily scale up production. The integration of photochemical and transition metal-catalyzed reactions into continuous flow systems will be a key area of research for the scalable synthesis of this compound and its derivatives.

Automated Synthesis:

Automated synthesis platforms, which utilize robotics to perform chemical reactions, can significantly accelerate the drug discovery and development process. The development of automated platforms for the synthesis and screening of libraries of cyclobutane derivatives will enable the rapid identification of compounds with desirable biological activities.

Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern drug discovery and development. The use of computational models to predict the reactivity and selectivity of chemical reactions can significantly reduce the time and resources required for the development of new synthetic methods.

Density Functional Theory (DFT) Studies:

DFT calculations can be used to investigate the mechanisms of chemical reactions, providing valuable insights into the factors that control their reactivity and selectivity. Future research will likely involve the use of DFT to model the transition states of novel cyclobutane reactions, enabling the rational design of catalysts and reaction conditions that favor the formation of the desired product. For example, DFT studies have been used to understand the stereoretentive formation of cyclobutanes from pyrrolidines, revealing that the barrierless collapse of an open-shell singlet 1,4-biradical is responsible for the observed stereospecificity. acs.org

Predictive Modeling:

Machine learning and other predictive modeling techniques can be used to develop models that can predict the outcome of chemical reactions based on the structure of the reactants and the reaction conditions. These models can be used to screen large numbers of potential reactions, identifying those that are most likely to be successful.

Expanding Applications in Targeted Drug Delivery Systems and Advanced Polymer Materials

The unique properties of the cyclobutane ring make it an attractive scaffold for the development of new materials and therapeutic agents.

Targeted Drug Delivery:

The incorporation of cyclobutane derivatives into drug delivery systems is a promising area of research. The rigid and well-defined structure of the cyclobutane ring can be used to create nanoparticles and other drug carriers with precise control over their size, shape, and surface chemistry. nih.govnih.govmdpi.comresearchgate.net This can enable the targeted delivery of drugs to specific cells or tissues, reducing side effects and improving therapeutic efficacy. The synthesis of functionalized cyclobutane-containing monomers derived from this compound could provide building blocks for these advanced drug delivery systems.

Advanced Polymer Materials:

The ring-opening polymerization of cyclobutane esters can be used to synthesize a variety of novel polymers with unique properties. nih.govrsc.org These polymers may find applications in a wide range of fields, including as biodegradable materials, stimuli-responsive polymers, and advanced coatings. The incorporation of the gem-disubstituted cyclobutane moiety from this compound into the polymer backbone could impart specific mechanical and thermal properties. Research into stress-responsive polymers containing cyclobutane core mechanophores has shown that the mechanical force can induce a [2+2] cycloreversion, leading to constructive transformations within the polymer. nih.govduke.eduacs.orgresearchgate.net This opens up possibilities for designing smart materials that can respond to mechanical stress.

Polymer TypeMonomer(s)Potential ApplicationKey Property
PolyesterDiol and Diacid (from ring-opened cyclobutane)Biodegradable plasticsControlled degradation
PolyamideDiamine and Diacid (from ring-opened cyclobutane)High-performance fibersThermal stability
Stimuli-responsive PolymerCyclobutane mechanophore-containing monomerSelf-healing materialsMechanical stress response

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.